![molecular formula C17H18N2O5 B5588273 ethyl 4-[(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-1-piperazinecarboxylate](/img/structure/B5588273.png)
ethyl 4-[(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-1-piperazinecarboxylate
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Description
Ethyl 4-[(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-1-piperazinecarboxylate is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of piperazine and coumarin, which are compounds known for their wide range of biological activities and applications in chemical synthesis.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves reactions with secondary amines or specific reagents to afford N,N′-disubstituted piperazine derivatives or complex heterocyclic systems (Vasileva et al., 2018). For instance, reactions with acetonitriles and 4-hydroxycoumarin have led to the formation of substituted ethyl 2-amino-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylates, showcasing the compound's ability to engage in spiro heterocyclization reactions (Dmitriev et al., 2015).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as FTIR and NMR have been utilized to characterize the molecular structure of related piperazine derivatives. These studies reveal intricate details about the compound's geometry, bond lengths, angles, and overall conformation (Prakash et al., 2014).
Chemical Reactions and Properties
Piperazine derivatives exhibit a broad spectrum of chemical reactivity, participating in various organic reactions. For example, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have been shown to react with S-methylisothiosemicarbazide hydroiodide, forming triazinones and diones under different conditions, which highlights the compound's versatile reactivity (Vetyugova et al., 2018).
Physical Properties Analysis
The physical properties, including polymorphism, crystallinity, and solubility, can be determined through crystallization methods and spectroscopic analysis. Such properties are crucial for understanding the stability, formulation, and potential applications of the compound (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
Piperazine derivatives' chemical properties, such as acidity, basicity, and reactivity towards various reagents, are influenced by their structural features. Studies on the binding of these compounds with metals have provided insights into their ligand properties and potential use in forming complexes with biological or catalytic activity (Prakash et al., 2014).
Mechanism of Action
properties
IUPAC Name |
ethyl 4-[(Z)-(2,4-dioxochromen-3-ylidene)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-2-23-17(22)19-9-7-18(8-10-19)11-13-15(20)12-5-3-4-6-14(12)24-16(13)21/h3-6,11H,2,7-10H2,1H3/b13-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNSHGMTFYJREJ-QBFSEMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C2C(=O)C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C\2/C(=O)C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[(Z)-(2,4-dioxochromen-3-ylidene)methyl]piperazine-1-carboxylate |
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